1-Iodo-2,2-dimethylpropane is the Only Unactivated Primary Alkyl Iodide Giving Satisfactory Yields in Pd-Catalyzed Grignard Cross-Coupling
In a systematic study of Pd(dppf)-catalyzed cross-coupling reactions of aliphatic iodides with Grignard reagents, neopentyl iodide was the only unactivated primary alkyl iodide that produced satisfactory yields of the corresponding coupling product [1]. Other primary alkyl iodides examined under identical conditions gave poor yields, highlighting the unique reactivity of the neopentyl scaffold in this catalytic system [1].
| Evidence Dimension | Cross-Coupling Yield with Grignard Reagents (Pd(dppf) catalysis) |
|---|---|
| Target Compound Data | Satisfactory yields (the only substrate achieving this) |
| Comparator Or Baseline | Other simple aliphatic primary iodides |
| Quantified Difference | Only substrate class giving satisfactory yields |
| Conditions | Pd(dppf) catalyst system; Grignard reagent nucleophiles; reported 1986, detailed study follow-up |
Why This Matters
This selectivity allows researchers to successfully engage a primary alkyl iodide in Pd-catalyzed cross-coupling where generic alternatives fail, making it the preferred reagent for constructing neopentyl-containing molecules.
- [1] Academia.edu Figure 1 / Table 1 excerpt. Transition Metal-Catalyzed Activation of Aliphatic C−X Bonds in Carbon−Carbon Bond Formation. (2000). Citing original 1986 work. View Source
